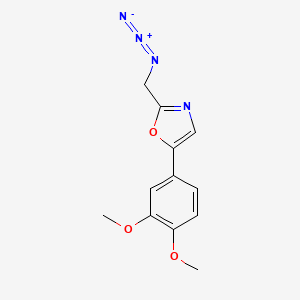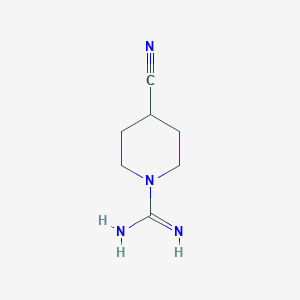
2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole
概要
説明
2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole is an organic compound that features an azidomethyl group attached to an oxazole ring, which is further substituted with a 3,4-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions. For example, a halomethyl oxazole can be reacted with sodium azide to form the azidomethyl derivative.
Attachment of the 3,4-Dimethoxyphenyl Group: This step can be achieved through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, where a boronic acid derivative of the 3,4-dimethoxyphenyl group is coupled with a halogenated oxazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form an azido alcohol or azido ketone.
Reduction: The azidomethyl group can be reduced to form an amine.
Substitution: The azidomethyl group can participate in substitution reactions, such as nucleophilic substitution to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Sodium azide (NaN3) is commonly used for introducing the azido group.
Major Products
Oxidation: Azido alcohols or azido ketones.
Reduction: Amines.
Substitution: Various substituted oxazoles depending on the nucleophile used.
科学的研究の応用
2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes to form stable triazoles, which can be used for labeling and tracking biomolecules. The molecular targets and pathways involved would depend on the specific biomolecules being labeled.
類似化合物との比較
Similar Compounds
2-(Azidomethyl)-5-phenyl-oxazole: Similar structure but lacks the 3,4-dimethoxy substitution on the phenyl ring.
2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole: Similar structure with a single methoxy group on the phenyl ring.
Uniqueness
2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole is unique due to the presence of both the azidomethyl group and the 3,4-dimethoxy substitution on the phenyl ring
特性
IUPAC Name |
2-(azidomethyl)-5-(3,4-dimethoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-17-9-4-3-8(5-10(9)18-2)11-6-14-12(19-11)7-15-16-13/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMXIQRWLCXBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(O2)CN=[N+]=[N-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol](/img/structure/B1480122.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1480123.png)
![6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1480124.png)
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1480126.png)
![1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1480127.png)
![Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1480128.png)


